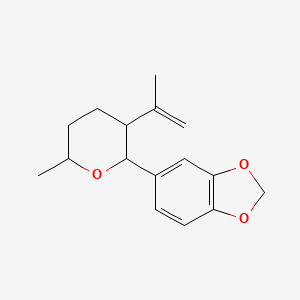
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole, also known as IPMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. In agriculture, this compound has been studied for its potential use as a natural insecticide. In materials science, this compound has been investigated for its potential use in the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to activate the caspase-dependent apoptotic pathway, which is involved in programmed cell death.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antitumor, and insecticidal properties. In animal studies, this compound has been shown to reduce pain and inflammation, inhibit tumor growth, and act as a natural insecticide.
Advantages and Limitations for Lab Experiments
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, there are also some limitations to its use, including its limited solubility in water and its potential for degradation over time.
Future Directions
There are several future directions for research on 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole, including the investigation of its potential use as a natural insecticide, the development of novel materials using this compound, and the exploration of its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and application in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex, and its mechanism of action is not fully understood. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antitumor, and insecticidal properties. Further research is needed to fully understand the potential applications of this compound and to optimize its use in various fields.
Synthesis Methods
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the synthesis of 3-isopropenyl-6-methyltetrahydro-2H-pyran-2-one, which is then reacted with 1,3-benzodioxole to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
5-(6-methyl-3-prop-1-en-2-yloxan-2-yl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10(2)13-6-4-11(3)19-16(13)12-5-7-14-15(8-12)18-9-17-14/h5,7-8,11,13,16H,1,4,6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGUUIUJGFBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC3=C(C=C2)OCO3)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

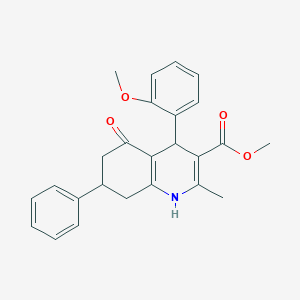
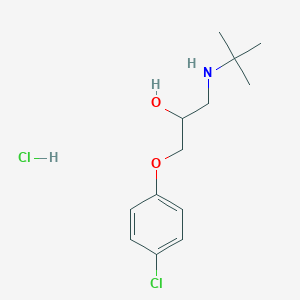
![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
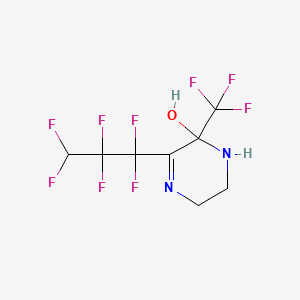
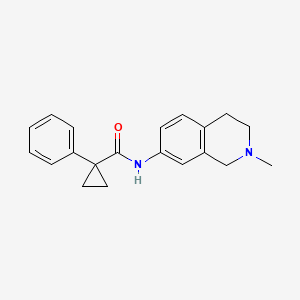
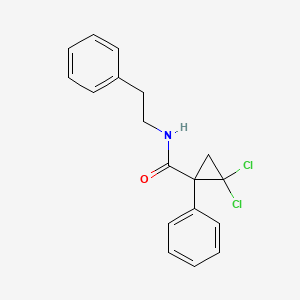

![3-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4965280.png)
![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)
![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)
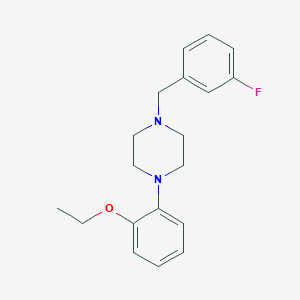
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)